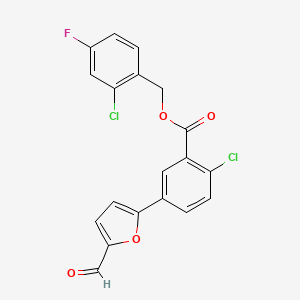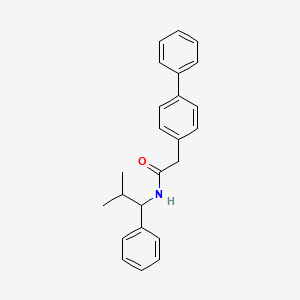
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide
Vue d'ensemble
Description
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins in the body. Specifically, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide is able to alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been shown to exhibit anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has also been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide specifically targets HDAC6, which may make it a more effective treatment for certain diseases. However, one limitation of using 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide analogs with improved solubility and bioavailability. Another area of interest is the identification of new targets for 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide, which may expand its potential applications beyond cancer and Alzheimer's disease. Finally, further research is needed to fully understand the mechanisms of action of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide and its potential effects on other cellular processes.
Applications De Recherche Scientifique
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide is in the field of cancer research. Studies have shown that 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(3-pyridinylmethyl)propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptide, which is a hallmark of the disease.
Propriétés
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-17-8-9-20(25)19(11-17)18(16-6-2-1-3-7-16)12-21(26)24-14-15-5-4-10-23-13-15/h1-11,13,18,25H,12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMICYFQVJDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CN=CC=C2)C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4142043.png)
![7-bromo-2-(4-fluorobenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4142061.png)
![2-{[2-(allyloxy)-5-chlorobenzyl]amino}ethanol hydrochloride](/img/structure/B4142062.png)
![2-({2-[(4-chlorophenyl)thio]ethyl}amino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4142064.png)
![4-[(5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4142082.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-(4-methoxyphenyl)urea](/img/structure/B4142084.png)
![{4-[(benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4142087.png)

amine hydrochloride](/img/structure/B4142108.png)

![2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol hydrochloride](/img/structure/B4142117.png)
![2-(1-adamantyl)-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4142126.png)
![1-(methylsulfonyl)-4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}piperazine](/img/structure/B4142140.png)